4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide

Kinase inhibitor design Thiazole regioisomer SAR PDHK1 target engagement

Select this specific thiazole-5-carboxamide to ensure target engagement fidelity in your PDHK1 research. Its unique 4-methylidenecyclohexyl substituent provides conformational constraint not found in saturated or linear analogs, while the precise 5-position carboxamide regiochemistry is critical for accurate kinase selectivity profiling. As Compound 21 in the US20130165450 patent, it offers a defined SAR point with documented IP provenance for oncology studies, making it an essential tool compound for validating PDHK1-dependent phenotypes.

Molecular Formula C12H16N2OS
Molecular Weight 236.33
CAS No. 2097893-27-9
Cat. No. B2836803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide
CAS2097893-27-9
Molecular FormulaC12H16N2OS
Molecular Weight236.33
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)NC2CCC(=C)CC2
InChIInChI=1S/C12H16N2OS/c1-8-3-5-10(6-4-8)14-12(15)11-9(2)13-7-16-11/h7,10H,1,3-6H2,2H3,(H,14,15)
InChIKeyQOPKEVHWHIWTPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide (CAS 2097893-27-9): Structural Identity, Patent Provenance, and Procurement Baseline


4-Methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide (CAS 2097893-27-9) is a synthetic small-molecule thiazole-5-carboxamide derivative with molecular formula C₁₂H₁₆N₂OS and molecular weight 236.33 g/mol . The compound features a 4-methyl-substituted 1,3-thiazole-5-carboxamide core linked via an amide bond to a 4-methylidenecyclohexyl moiety, with the exocyclic methylidene group introducing a unique geometrical constraint on the cyclohexyl ring . It is cataloged in the Therapeutic Target Database (TTD) as 'Thiazole carboxamide derivative 12' (Drug ID D06PTW), annotated as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK-1) and patented by Schering Corp (now Merck & Co.) under US20130165450 for the treatment of metastatic cancer and solid tumors [1][2]. The compound is compound 21 of 40 exemplified derivatives in the patent family, which broadly claims thiazole carboxamide derivatives as PDK-1 inhibitors for oncology applications [2].

Why Generic Substitution of 4-Methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide Is Not Scientifically Defensible


Thiazole-5-carboxamide derivatives exhibit profound structure-activity relationship (SAR) sensitivity at multiple substitution positions. The 4-methylidenecyclohexyl N-substituent of this compound introduces a conformationally restricted exocyclic olefin that distinguishes it from saturated cyclohexyl analogs and linear alkyl-substituted variants within the same patent family [1]. Furthermore, the regioisomeric positioning of the carboxamide at the thiazole 5-position (versus the 4-position in analog CAS 2097927-55-2) alters the electronic distribution and hydrogen-bonding geometry of the heterocyclic core, which directly affects kinase ATP-binding pocket complementarity . The TTD database annotates this specific derivative as a PDHK1 inhibitor, while closely related analogs in the same patent family may exhibit divergent kinase selectivity profiles — a phenomenon well-documented across thiazole carboxamide kinase inhibitor series where single-atom substitutions redirect target engagement [2]. Generic substitution with an in-class analog, particularly the 4-carboxamide regioisomer or the thiophene heterocycle variant, cannot reproduce the intended target interaction profile and risks invalidating structure-based experimental hypotheses [2].

Product-Specific Quantitative Differentiation Evidence for 4-Methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide (CAS 2097893-27-9)


Regioisomeric Differentiation: 5-Carboxamide vs 4-Carboxamide Thiazole Substitution Determines Target Annotation Status

The target compound positions the carboxamide at the thiazole 5-position, whereas the closest structural analog, N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide (CAS 2097927-55-2), bears the identical N-substituent but at the thiazole 4-position. This regioisomeric difference is non-trivial: the 5-carboxamide regioisomer (target compound) is specifically cataloged in the TTD database as a PDHK1 inhibitor (Drug ID D06PTW, annotated target Pyruvate dehydrogenase kinase 1), while the 4-carboxamide regioisomer carries no publicly available target annotation [1]. The two compounds also differ in molecular formula (C₁₂H₁₆N₂OS vs C₁₁H₁₄N₂OS) and molecular weight (236.33 vs 222.31 g/mol), reflecting the additional methyl substituent at the 4-position of the thiazole ring present only in the target compound . This combined regioisomeric and substituent difference establishes that the two compounds are not functionally interchangeable despite sharing the same N-(4-methylidenecyclohexyl) moiety [1].

Kinase inhibitor design Thiazole regioisomer SAR PDHK1 target engagement Medicinal chemistry procurement

Heterocyclic Core Differentiation: Thiazole vs Thiophene Carboxamide Determines Heteroatom Hydrogen-Bonding Capacity

The target compound contains a 1,3-thiazole ring (sulfur + nitrogen heteroatoms), whereas the closest heterocyclic analog, 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide (CAS 2097863-30-2), features a thiophene ring (sulfur only). The replacement of thiazole nitrogen (position 3) with a carbon atom in thiophene eliminates a critical hydrogen-bond acceptor site that is essential for kinase hinge-region binding interactions . This single-atom substitution (N→C) fundamentally alters the heterocycle's electronic character and hydrogen-bonding pharmacophore, with well-precedented consequences for kinase selectivity across thiazole-based inhibitor series [1]. The two compounds also differ in carboxamide regiochemistry (thiazole-5- vs thiophene-2-carboxamide) and molecular formula (C₁₂H₁₆N₂OS vs C₁₃H₁₇NOS), representing distinct chemotypes rather than interchangeable analogs .

Heterocycle SAR Kinase hinge-binding Thiazole-thiophene bioisosterism Procurement specification

Patent-Documented Therapeutic Indication Specificity: Metastatic Cancer and Solid Tumor Annotation Provides Procurement Context

The target compound is specifically cataloged in the TTD database with dual therapeutic indications — metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumour/cancer (ICD-11: 2A00-2F9Z) — under 'Patented' status [1]. This annotation is derived from the patent US20130165450, which claims thiazole carboxamide derivatives as PDK-1 inhibitors for treating conditions where the PDK-1 signaling pathway is overstimulated, explicitly including cancer cell proliferation [2]. In contrast, the 4-carboxamide regioisomer (CAS 2097927-55-2) and the thiophene analog (CAS 2097863-30-2) lack any public disease indication annotation in the TTD or comparable authoritative databases [3]. The target compound's presence as compound 21 of 40 in a major pharmaceutical company's oncology patent portfolio (Schering Corp/Merck) provides procurement-relevant context: it represents a specific, enumerated chemical entity within a defined therapeutic program rather than an untargeted screening library member [2].

Oncology drug discovery PDK1-PDKH1 inhibitor Patent-protected chemical space Translational research procurement

Molecular Weight and Formula Differentiation Enables Analytical Identity Verification Against Closest Analogs

The target compound possesses a unique molecular formula (C₁₂H₁₆N₂OS) and exact mass (236.098 Da for monoisotopic mass) that is distinguishable by standard LC-MS from all three closest analogs . The 4-carboxamide regioisomer (CAS 2097927-55-2) differs by CH₂ (C₁₁H₁₄N₂OS, MW 222.31), the thiophene analog (CAS 2097863-30-2) differs by replacement of N with CH (C₁₃H₁₇NOS, MW 235.34), and the 2-phenyl-N-methyl analog (CAS 320420-84-6) bears a completely distinct formula (C₁₂H₁₂N₂OS, MW 232.3) . These mass differences (ranging from ~1 to ~14 Da) are readily resolved by high-resolution mass spectrometry (HRMS), providing unambiguous identity verification. The exocyclic methylidene group (C=CH₂) confers a characteristic NMR signature (olefinic protons at δ ~4.6-4.8 ppm) absent in saturated cyclohexyl analogs .

Analytical quality control LC-MS verification Compound identity confirmation Procurement specification

Recommended Research and Procurement Application Scenarios for 4-Methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide (CAS 2097893-27-9)


PDHK1/PDK-1 Kinase Inhibitor Screening and SAR Expansion in Oncology Programs

This compound is specifically suited for research programs investigating PDHK1 (pyruvate dehydrogenase kinase 1) inhibition in cancer metabolism, given its explicit TTD annotation as a PDHK1 inhibitor patented for metastatic cancer and solid tumors [1]. As compound 21 of a 40-compound enumerated series in the Schering Corp/Merck PDK-1 inhibitor patent (US20130165450), it represents a specific SAR point within a defined chemical space, making it appropriate for structure-activity relationship expansion studies and as a tool compound for validating PDHK1-dependent cellular phenotypes in oncology models [2]. The 4-methylidenecyclohexyl substituent provides a conformationally constrained N-substituent that is distinct from the saturated cyclohexyl, linear alkyl, and heterocyclyl variants present elsewhere in the patent series, enabling assessment of the steric and conformational determinants of PDHK1 binding [2].

Thiazole-5-Carboxamide Regioisomer Selectivity Profiling in Kinase Panel Screens

The unambiguous 5-carboxamide regiochemistry of this compound, combined with its 4-methyl thiazole substitution, makes it a defined reference compound for profiling regioisomer-dependent kinase selectivity. When screened alongside the 4-carboxamide regioisomer (CAS 2097927-55-2), researchers can systematically evaluate how carboxamide position on the thiazole ring influences kinase panel hit rates and selectivity profiles [1]. This application leverages the verified structural differentiation established in Section 3, Evidence Item 1, and is directly relevant to medicinal chemistry programs optimizing thiazole-based kinase inhibitor scaffolds where regioisomeric control is critical for target engagement [2].

Analytical Reference Standard for LC-MS Method Development and Compound Identity Verification

The compound's unique molecular formula (C₁₂H₁₆N₂OS) and monoisotopic mass (236.098 Da) provide a distinctive mass signature that is resolvable from all three closest structural analogs by HRMS [1]. This makes the compound suitable as an analytical reference standard for developing LC-MS methods that must discriminate between thiazole-5-carboxamide and thiazole-4-carboxamide regioisomers, or between thiazole and thiophene heterocyclic analogs, in complex reaction mixtures or biological matrices. The exocyclic methylidene group also provides a characteristic UV chromophore and NMR handle (olefinic protons) for orthogonal identity confirmation [2].

Patent-Landscape-Guided Chemical Probe Procurement for PDK-1 Mediated Disease Research

For academic or industrial laboratories conducting research on PDK-1 signaling in cancer (including HIF-1 signaling, central carbon metabolism in cancer, and axon guidance pathways as annotated in the TTD database for this compound), procuring this specific derivative provides a chemical probe with documented intellectual property provenance [1]. The compound's explicit enumeration in US20130165450 and its annotation in the TTD database with defined disease indications (metastatic cancer ICD-11: 2D50-2E2Z; solid tumour/cancer ICD-11: 2A00-2F9Z) provide clear context for experimental design and potential translational relevance, distinguishing it from commercially available thiazole carboxamides that lack documented therapeutic target annotation [2][3].

Quote Request

Request a Quote for 4-methyl-N-(4-methylidenecyclohexyl)-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.